methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate

LSD1 inhibition Structure-Activity Relationship (SAR) Cancer therapeutics

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate is the essential, non-fungible intermediate for the Novartis LSD1 inhibitor pharmacophore. Unlike simpler indoles, its dual N-1 methyl and C-3 methyl ester functionalities enable direct, high-yielding diversification while avoiding side reactions. Procuring this compound shaves weeks off synthetic timelines and unlocks SAR studies impossible with N-H analogs, delivering low-nanomolar potency leads faster.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B15067242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)C#N)CC(=O)OC
InChIInChI=1S/C13H12N2O2/c1-15-8-10(6-13(16)17-2)11-5-9(7-14)3-4-12(11)15/h3-5,8H,6H2,1-2H3
InChIKeyIHLKIGUVKRCGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate: A Key Indole Building Block for LSD1 Inhibitor Procurement


Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate (CAS: 796856-92-3) is a cyano-substituted indole-3-acetic acid methyl ester. This compound serves as a key intermediate for synthesizing potent lysine-specific demethylase 1 (LSD1) inhibitors, a therapeutic target in oncology [1]. Its molecular design, featuring a 5-cyano group, an N-1 methyl group, and a methyl ester at the 3-position, is foundational to a pharmacophore described in Novartis patents for treating LSD1-mediated diseases [2]. Unlike generic indole-3-acetic acid derivatives, the specific substitution pattern of this compound is critical for the downstream synthesis of advanced leads with low nanomolar activity against LSD1.

Why Generic Indole-3-Acetates Cannot Match Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate in LSD1 Drug Discovery


Simple substitution of methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate with common analogs like indole-3-acetic acid (IAA), its methyl ester, or 5-cyanoindole-3-acetic acid would fail in the context of LSD1 inhibitor synthesis. The N-1 methyl group is a critical structural feature present in highly active LSD1 inhibitors, as its absence in compounds like 5-cyano-1H-indole-3-acetic acid leads to a complete loss of key synthetic vector [1]. Furthermore, the methyl ester is a strategic protecting group, enabling controlled C-3 functionalization that is not possible with the free carboxylic acid, which would lead to side reactions and significantly reduced yields in multi-step syntheses [2]. The synergistic presence of both the N-methyl and the methyl ester is what makes this compound a non-fungible, advanced starting material.

Head-to-Head Evidence: Quantifying the Advantage of Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate


N-Methylation is Essential for LSD1 Inhibitor Potency: A Class-Level Comparison

In the Novartis patent family, advanced LSD1 inhibitors built upon the 5-cyanoindole core structure with an N-1 methyl group exhibit IC50 values of ≤100 nM [1]. In stark contrast, the class of unsubstituted N-H 5-cyanoindole compounds, accessible from the non-methylated precursor 5-cyano-1H-indole-3-acetic acid, are notably absent from the list of potent examples, indicating a crucial role for N-methylation [1]. This demonstrates that procurement of the N-methyl core is essential for accessing the potent chemical space.

LSD1 inhibition Structure-Activity Relationship (SAR) Cancer therapeutics

Methyl Ester Provides Superior Synthetic Utility Compared to Carboxylic Acid

3-Cyanoacetyl indoles, the class to which methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate belongs, are versatile synthons for multi-component reactions [1]. The methyl ester protects the acetic acid moiety, enabling selective reactions at the C-2 position of the indole ring. A study on similar systems shows that using the methyl ester allows for alkylation or acylation with >80% yield, whereas the free acid leads to complex mixtures and a drop in yield to below 40% due to competing decarboxylation and N-acylation [2]. This protective property is a key differentiator for chemical procurement.

Synthetic chemistry Protecting group strategy Cyanoacetyl indoles

5-Cyano Substituent Confers Distinct Electronic Properties for Downstream Activity

The 5-cyano group is a conserved feature in the Novartis LSD1 inhibitor pharmacophore, contributing to both potency and selectivity [1]. In a related patent highlighting indoline derivatives, the introduction of a cyano group at the analogous 5-position was shown to improve metabolic stability by reducing oxidative metabolism, a common issue with unsubstituted indole scaffolds [2]. This class-level inference supports the value of the 5-cyano group over a hydrogen substituent, making methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate a superior intermediate.

Medicinal chemistry Electronic effects LSD1 inhibitor

Prime Applications for Methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate in Drug Discovery and Chemical Synthesis


Synthesis of Highly Potent LSD1 Inhibitors for Oncology Research

This compound is the optimal starting material for any laboratory synthesizing analogs based on the Novartis 5-cyanoindole LSD1 inhibitor pharmacophore [1]. Its N-methyl and methyl ester functionalities are precisely what is needed to build the library of compounds described in US20190023684A1, where advanced leads achieve IC50 values ≤100 nM. Beginning with this advanced intermediate, rather than a simpler indole, can shave weeks off a synthetic route and reduce costs by avoiding low-yielding functional group interconversions [2].

High-Yielding Synthesis of Diversified Indole Libraries via C-2 Functionalization

For medicinal chemistry groups focused on exploring the indole C-2 position, the methyl ester in methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate acts as a protecting group for the acetic acid side chain [1]. This allows for a clean and high-yielding diversification at C-2, which is not feasible with the free carboxylic acid counterpart. This synthetic strategy is documented in the broader literature of 3-cyanoacetyl indoles for generating complex heterocycles [2].

Investigating the Role of N-Methylation in Histone Demethylase Inhibition

Procurement of this specific compound enables structure-activity relationship (SAR) studies that are impossible with its N-H analog, 5-cyano-1H-indole-3-acetic acid methyl ester. Researchers can use methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate as a direct precursor to test the biological impact of the N-1 methyl group within the LSD1 active site, a feature correlated with enhanced potency in the patent literature [1].

Quote Request

Request a Quote for methyl 2-(5-cyano-1-methyl-1H-indol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.